

Confirming the Structure of Bromaminic Acid Derivatives: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: *Bromaminic acid*

Cat. No.: *B085638*

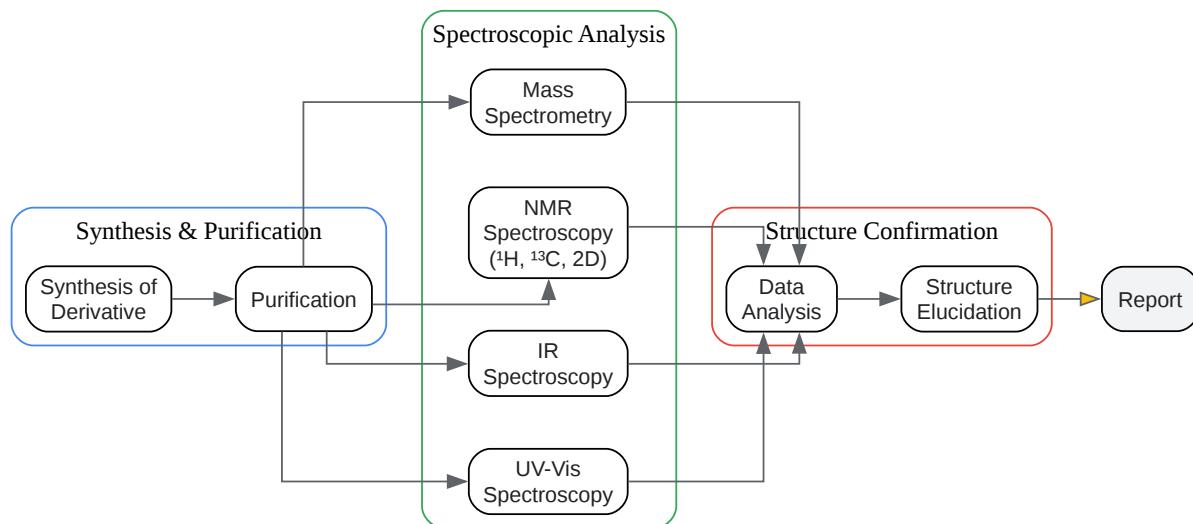
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key spectroscopic techniques for the structural elucidation of **Bromaminic acid** (1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid) and its derivatives. Experimental data and detailed protocols are presented to support researchers in selecting the most appropriate analytical methods for their work.

Spectroscopic Analysis Workflow

The structural confirmation of a **Bromaminic acid** derivative typically follows a systematic workflow involving multiple spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.

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Caption: General workflow for the spectroscopic analysis of **Bromaminic acid** derivatives.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from different spectroscopic analyses of **Bromaminic acid**.

Table 1: UV-Vis and IR Spectroscopy Data for Bromaminic Acid

Technique	Parameter	Observed Value	Reference
UV-Vis	λ_{max}	Not available	
IR	Major Peaks (cm^{-1})	See spectrum	[1][2]

Note: Specific λ_{max} values for **Bromaminic acid** were not found in the searched literature. However, derivatives often show strong absorption in the visible region.

Table 2: NMR Spectroscopy Data for Bromaminic Acid

Technique	Nucleus	Chemical Shift (δ) ppm	Reference
^1H NMR	Aromatic-H	Data not available	
NH_2		Data not available	
^{13}C NMR	C=O	Data not available	[3]
Aromatic-C		Data not available	[3]

Note: While a ^{13}C NMR spectrum is available in the PubChem database, specific peak assignments are not provided. ^1H NMR data was not found in the searched literature.

Table 3: Mass Spectrometry Data for Bromaminic Acid

Technique	Ionization Mode	Precursor m/z	Major Fragment Ions (m/z)	Reference
ESI-QTOF	Negative	379.9233	315.9615, 208.0404, 180.0455, 78.9189	[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties and confirm the presence of the chromophoric system.

Protocol:

- Sample Preparation: Prepare a dilute solution of the **Bromaminic acid** derivative in a suitable solvent (e.g., ethanol, water) to an approximate concentration of 10^{-5} M.

- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Record a baseline spectrum using the solvent as a reference.
 - Measure the absorbance of the sample solution from 200 to 800 nm.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Protocol (KBr Pellet Method):

- Sample Preparation: Mix approximately 1-2 mg of the dry sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Pellet Formation: Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Place the KBr pellet in the sample holder.
 - Record the IR spectrum, typically in the range of 4000 to 400 cm^{-1} .
 - Identify the characteristic absorption bands for functional groups such as N-H, C=O, S=O, and C-Br.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed carbon-hydrogen framework and connectivity of the molecule.

Protocol (^1H and ^{13}C NMR):

- Sample Preparation: Dissolve 5-10 mg (for ^1H) or 20-50 mg (for ^{13}C) of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire a ^1H NMR spectrum to determine the chemical shifts, integration, and coupling patterns of the protons.
 - Acquire a proton-decoupled ^{13}C NMR spectrum to identify the number and types of carbon atoms.
 - If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Protocol (Electrospray Ionization - Time of Flight):

- Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 μM) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid).
- Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in either positive or negative ion mode.
 - Determine the accurate mass of the molecular ion to aid in elemental composition determination.

- Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

Comparison of Spectroscopic Techniques

Technique	Information Provided	Advantages	Limitations
UV-Vis	Electronic transitions, conjugation	High sensitivity, simple, non-destructive	Limited structural information
IR	Functional groups	Fast, provides a "fingerprint" of the molecule	Complex spectra can be difficult to interpret fully
NMR	Detailed molecular structure (connectivity, stereochemistry)	Provides the most comprehensive structural information	Lower sensitivity, requires higher sample concentration
MS	Molecular weight, elemental formula, fragmentation	High sensitivity, provides molecular formula	Isomers may not be distinguishable without fragmentation analysis

Conclusion

A combination of spectroscopic techniques is indispensable for the unambiguous structural confirmation of **Bromaminic acid** derivatives. UV-Vis and IR spectroscopy offer rapid preliminary analysis of the chromophore and functional groups. Mass spectrometry provides crucial information on molecular weight and elemental composition. Finally, NMR spectroscopy, particularly with 2D techniques, allows for the complete elucidation of the complex molecular structure. By employing these methods in a complementary fashion, researchers can confidently determine the structure of novel **Bromaminic acid** derivatives.

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